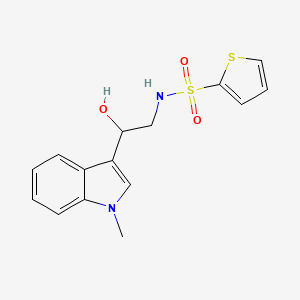

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide (CAS: 1351653-10-5) is a sulfonamide derivative featuring a 1-methylindole core linked via a hydroxyethyl group to a thiophene sulfonamide moiety. Indole derivatives are well-documented for their roles in kinase inhibition, antimicrobial activity, and anticancer properties, while sulfonamides are known for their enzyme-inhibiting capabilities (e.g., carbonic anhydrase, COX-2) .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-17-10-12(11-5-2-3-6-13(11)17)14(18)9-16-22(19,20)15-7-4-8-21-15/h2-8,10,14,16,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNXQAFFQISGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules with potential biological activities . In biology, it has been investigated for its antimicrobial and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division, leading to cell cycle arrest and apoptosis . Additionally, it may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are compared below based on substituents, molecular weight, and functional groups:

Key Structural Differences :

- Linker Variability : The hydroxyethyl linker in the target compound may improve solubility compared to ethyl or allyl linkers in analogs (e.g., ) .

- Functional Groups : Sulfonamide vs. carboxamide () alters hydrogen-bonding capacity and target selectivity .

- Substituent Effects : Halogenation (e.g., IV-5’s 3,5-difluorophenyl) or methylation (e.g., 1-methylindole in osimertinib) impacts bioactivity and metabolic stability .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes an indole moiety and a thiophene sulfonamide group, contributing to its stability and reactivity. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 349.4 g/mol. The presence of the hydroxyl group enhances its solubility and interaction with biological targets.

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, which is critical for its anticancer and anti-inflammatory properties.

- Modulation of Signaling Pathways : It interacts with specific receptors that alter intracellular signaling cascades, leading to apoptosis in cancer cells and reduced inflammation in immune responses.

Anticancer Activity

Research indicates that this compound can effectively inhibit the proliferation of several cancer cell lines. For example, studies demonstrate that it induces cell cycle arrest and apoptosis in MCF-7 breast cancer cells by inhibiting tubulin polymerization, which is essential for cell division. The following table summarizes the anticancer activity observed in various studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Tubulin polymerization inhibition |

| HCT-15 (Colon) | 20.5 | Apoptosis induction |

| UO-31 (Renal) | 18.7 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro studies reveal that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer properties, N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide exhibits antimicrobial activity against various pathogens. Studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli:

| Pathogen | MIC (µg/mL) | Comparison with Ceftriaxone |

|---|---|---|

| Staphylococcus aureus | 50 | Comparable |

| Escherichia coli | 40 | Superior |

Study on Anticancer Effects

A notable study published in ACS Omega evaluated the effects of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound demonstrated that treatment reduced TNF-alpha levels by approximately 60% in lipopolysaccharide-stimulated macrophages, highlighting its potential for therapeutic applications in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide?

- Methodological Answer :

- Step 1 : Use a nucleophilic substitution reaction between a thiophene-2-sulfonyl chloride derivative and a hydroxyl-containing indole precursor (e.g., 2-(1-methyl-1H-indol-3-yl)ethanol).

- Step 2 : Optimize reaction conditions (e.g., acetonitrile as solvent, reflux at 80°C for 1–3 hours) to achieve high yields .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥98%) and NMR (e.g., absence of residual solvents) .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer :

- Crystallography : Use single-crystal X-ray diffraction (SHELX suite for structure refinement) to resolve bond lengths, angles, and stereochemistry .

- Spectroscopy : Assign NMR signals (e.g., indole NH at δ 10–12 ppm, sulfonamide protons at δ 7–8 ppm) and compare with computed spectra (DFT/B3LYP) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with <5 ppm error .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s antiproliferative activity?

- Methodological Answer :

- In vitro Assays :

- Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and vehicle controls .

- Assess selectivity via cytotoxicity screening in non-cancerous cell lines (e.g., HEK-293).

- Mechanistic Studies :

- Perform flow cytometry (apoptosis: Annexin V/PI staining) and Western blotting (Bcl-2, caspase-3) to identify pathways .

- Data Interpretation : Use ANOVA with post-hoc Tukey tests to resolve contradictions between biological replicates .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., solubility, binding affinity)?

- Methodological Answer :

- Solubility : Compare LogP predictions (e.g., ACD/Labs) with experimental shake-flask method in PBS (pH 7.4) .

- Binding Studies :

- Perform molecular docking (AutoDock Vina) against targets (e.g., beta3-adrenergic receptor) and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Address outliers by re-evaluating protonation states or hydration effects in simulations .

Q. What strategies are effective for studying the compound’s metabolic stability?

- Methodological Answer :

- In vitro Metabolism : Incubate with rat liver microsomes (RLMs) and analyze metabolites via LC-MS/MS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- In vivo Pharmacokinetics : Administer to Sprague-Dawley rats (IV/oral), collect plasma/bile, and calculate AUC, t₁/₂, and bioavailability .

Data Analysis and Optimization

Q. How should researchers design SAR studies to optimize bioactivity?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with substituent variations (e.g., indole N-methyl vs. ethyl, thiophene sulfonamide vs. carboxamide) .

- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values .

- Advanced Modeling : Apply 3D-QSAR (CoMFA/CoMSIA) to predict activity of virtual libraries .

Q. What analytical techniques are critical for detecting synthetic byproducts or degradation products?

- Methodological Answer :

- HPLC-DAD/MS : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) to separate impurities. Track degradation under stress conditions (heat, light, pH extremes) .

- X-ray Powder Diffraction (XRPD) : Identify polymorphic forms that may arise during scale-up .

Specialized Applications

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays (ATP-Glo) .

- Cocrystallization : Soak crystals of target kinases (e.g., PDB: 1M17) with the compound and solve structures to map binding interactions .

Q. What protocols are recommended for studying its interaction with serum proteins?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.